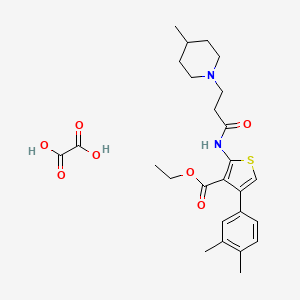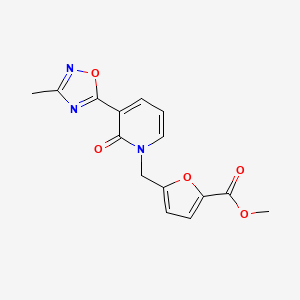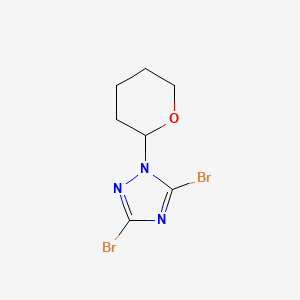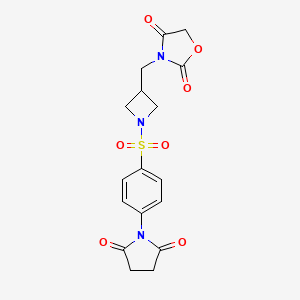
Ethyl 4-(3,4-dimethylphenyl)-2-(3-(4-methylpiperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(3,4-dimethylphenyl)-2-(3-(4-methylpiperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate is a useful research compound. Its molecular formula is C26H34N2O7S and its molecular weight is 518.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Improved Synthesis Techniques
Research has focused on improving synthesis methods for thiophene derivatives. For instance, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate has been optimized to produce diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a precursor for various thiophene derivatives, demonstrating advancements in synthesis efficiency and yield (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Photophysical Properties
Thiophene and its derivatives have been studied for their unique photophysical properties. The mechanism of radiation-induced oligomerization of 3,4-ethylenedioxythiophene in ionic liquids highlights the potential of thiophene derivatives in creating novel polymeric materials with enhanced electrical conductivity and optical properties (Michalski, Sikora, Adamus, & Marcinek, 2010).
Antiproliferative Activity
Novel thiophene and thienopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. This research underscores the potential of thiophene derivatives as templates for developing new anticancer agents (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Antimicrobial Applications
The synthesis and characterization of novel thiophene derivatives with potential antimicrobial activities are also a focus of research. These compounds exhibit promising activity against various bacterial and fungal strains, indicating their potential for development into new antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Material Science Applications
Thiophene derivatives are explored for their applications in material science, such as in the development of conductive polymers and fluorescent probes for detecting metal ions in aqueous solutions. These studies highlight the versatile applicability of thiophene derivatives in creating functional materials for electronic, sensing, and imaging applications (Guo, Yang, Yang, Zhu, Pei, & Zhang, 2014).
properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperidin-1-yl)propanoylamino]thiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S.C2H2O4/c1-5-29-24(28)22-20(19-7-6-17(3)18(4)14-19)15-30-23(22)25-21(27)10-13-26-11-8-16(2)9-12-26;3-1(4)2(5)6/h6-7,14-16H,5,8-13H2,1-4H3,(H,25,27);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZWRQVSKHFLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CCN3CCC(CC3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2597671.png)


![5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2597680.png)

![(E)-3-(dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2597682.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]proline](/img/structure/B2597684.png)


![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2597690.png)
![1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2597691.png)

![4-benzyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2597693.png)